molecular formula C7H10N2O4S2 B12005677 Toluene-2,4-disulfonamide CAS No. 717-44-2

Toluene-2,4-disulfonamide

Cat. No.: B12005677
CAS No.: 717-44-2
M. Wt: 250.3 g/mol
InChI Key: WNBQNPLPWYPVCU-UHFFFAOYSA-N
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Description

Toluene-2,4-disulfonamide is an organic compound with the molecular formula C7H10N2O4S2. It is a derivative of toluene, where two sulfonamide groups are attached to the benzene ring at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Toluene-2,4-disulfonamide can be synthesized through the direct amidation of para-toluenesulfonic acid. The process involves dissolving anhydrous para-toluenesulfonic acid in dichloromethane, adding a catalyst such as organic boronic acid, and using a 5A molecular sieve. The reaction is carried out at temperatures between -10 to 0°C, with ammonia gas introduced for the reaction .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves multi-step reactions, including the use of tosyl chloride and ammonia in a counter-current absorption mode in dichloromethane solvent. This method helps in achieving high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Toluene-2,4-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Toluene-2,4-disulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a diuretic.

    Industry: Utilized in the production of dyes, resins, and coatings

Mechanism of Action

The mechanism of action of toluene-2,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This mechanism is particularly relevant in its use as a diuretic, where it inhibits carbonic anhydrase, leading to increased urine production .

Comparison with Similar Compounds

Uniqueness: Toluene-2,4-disulfonamide is unique due to its specific substitution pattern and the presence of two sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit enzymes and its applications in various fields make it a valuable compound for research and industrial use .

Properties

CAS No.

717-44-2

Molecular Formula

C7H10N2O4S2

Molecular Weight

250.3 g/mol

IUPAC Name

4-methylbenzene-1,3-disulfonamide

InChI

InChI=1S/C7H10N2O4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3,(H2,8,10,11)(H2,9,12,13)

InChI Key

WNBQNPLPWYPVCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

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